3-Bromo-3'-chlorobiphenyl
Description
Historical Context of Biphenyl (B1667301) Chemistry and Halogenation
The journey into the world of biphenyls began nearly 160 years ago, with early synthesis attempts dating back to 1855. rsc.org A significant milestone was the Wurtz-Fittig reaction in 1862, which extended the coupling reaction to include aryl halides. rsc.org Throughout the late 19th and early 20th centuries, chemists like Ullmann further refined these methods, utilizing copper-catalyzed reactions for the homocoupling of halo-arenes. rsc.org
The 20th century saw a surge in the synthesis and application of halogenated biphenyls, particularly polychlorinated biphenyls (PCBs). First synthesized in the early 1880s, commercial production of PCBs began in 1929. nih.gov These compounds were valued for their thermal stability and resistance to acids and alkalis, leading to their widespread use as dielectric fluids in transformers and capacitors, heat transfer fluids, and lubricants. nih.gov The process of creating PCBs involved reacting biphenyl with chlorine gas in the presence of an iron catalyst, where chlorine atoms would substitute hydrogen atoms on the biphenyl rings. memberclicks.net The properties of the resulting PCB mixtures varied depending on the extent and position of chlorination. nih.gov
Significance of Mixed Halogenated Biphenyls (PXBs) in Contemporary Chemical Research
Mixed halogenated biphenyls (PXBs), which contain more than one type of halogen, represent a growing area of interest in chemical research. nih.govnih.gov These compounds can be formed during combustion processes where both bromine and chlorine are present. food.gov.uk While there are thousands of potential PXBs, only a fraction are believed to exhibit significant toxicity. food.gov.uk
Recent studies have identified the presence of mixed halogenated dioxins, furans, and biphenyls in food, highlighting the need for further investigation into their occurrence and potential impact. nih.govfood.gov.uk The toxicological significance of many PXBs is still under investigation, with some studies suggesting that their biological effects could be at least as potent as their more well-known chlorinated counterparts. food.gov.uk The complexity of analyzing these compounds, due to the vast number of potential congeners, presents a significant challenge for researchers. food.gov.uk
Academic Rationale for Investigating 3-Bromo-3'-chlorobiphenyl
The specific compound this compound serves as a valuable subject of academic inquiry for several key reasons, including its unique structure, the influence of its halogen placement on reactivity, and its role as a model for understanding the broader class of PXBs.
Investigating this compound provides valuable insights into the behavior of the larger class of mixed halogenated biphenyls (PXBs). researchgate.netinderscienceonline.com By studying a specific, well-defined PXB like this one, researchers can better understand the fundamental principles that govern the formation and reactivity of these complex environmental contaminants. researchgate.netinderscienceonline.com For example, studying the gas-phase oxidation of a non-ortho substituted PXB can shed light on the formation of various halogenated pollutants during combustion processes that involve both bromine and chlorine sources. inderscienceonline.com This research is crucial for developing a comprehensive understanding of the environmental fate and potential risks associated with the broader family of mixed halogenated aromatic compounds. researchgate.netinderscienceonline.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H8BrCl |
| Molecular Weight | 267.55 g/mol guidechem.com |
| Appearance | Solid guidechem.com |
| CAS Number | 844856-42-4 guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPLWYUXKVCBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305139 | |
| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-42-4 | |
| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 3 Chlorobiphenyl and Analogues
Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Cross-coupling reactions, particularly those catalyzed by palladium, have become the most efficient and versatile methods for forming carbon-carbon bonds, including the biphenyl linkage. thieme-connect.com These methods construct the biphenyl skeleton from two pre-functionalized aromatic precursors, offering absolute control over the substitution pattern.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netnih.gov Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it exceptionally useful. thieme-connect.com
For the synthesis of 3-bromo-3'-chlorobiphenyl, a logical Suzuki-Miyaura approach would involve coupling a 3-chlorophenyl derivative with a 3-bromophenyl derivative. A highly effective strategy is the coupling of 3-chlorophenylboronic acid with 1-bromo-3-chlorobenzene (B44181) is not the target, it should be 1,3-dibromobenzene (B47543) or more directly, coupling 3-bromophenylboronic acid with 1-bromo-3-chlorobenzene . The latter is often preferred due to the differential reactivity of C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position while leaving the chlorine atom untouched. rsc.org
The success of a Suzuki-Miyaura coupling, especially with less reactive aryl chlorides, is highly dependent on the catalyst system, which comprises a palladium precursor and a supporting ligand. nih.govacs.org
Palladium Precursors : Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Palladium(II) chloride (PdCl₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst. umich.edu
Ligand Design : The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings involving aryl chlorides, electron-rich and sterically hindered phosphine (B1218219) ligands are often required. nih.gov Buchwald's dialkylbiaryl phosphine ligands, such as SPhos, are exceptionally effective for the cross-coupling of unactivated aryl chlorides and bromides, often allowing reactions to proceed at low catalyst loadings. nih.govacs.org
Pyridine-Pyrazole Ligands : Nitrogen-based ligands have also been developed as effective alternatives to phosphines. Pyridine-pyrazole N-N ligands can be synthesized and complexed with Palladium(II) to form air-stable and water-soluble catalysts. nih.govresearchgate.net These complexes have proven to be effective catalysts for Suzuki reactions, sometimes in aqueous media and under microwave irradiation, which can significantly reduce reaction times. nih.govresearchgate.net For instance, complexes like 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine (L1) complexed with PdCl₂ have shown high activity, achieving very high turnover numbers (TONs) in the coupling of substrates like 4-bromobenzotrifluoride. researchgate.net Pyrazole-tethered phosphine ligands (P,N-ligands) combine the properties of both ligand classes and are also efficient for Suzuki couplings. umich.edu
The table below summarizes representative conditions for Suzuki-Miyaura couplings relevant to the synthesis of halogenated biphenyls.
| Aryl Halide | Boronic Acid | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | >95% |
| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | ~97% |
| 4'-Bromoacetophenone | Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) Complex | KOH | EtOH/H₂O | 96% |
| Aryl Bromide | Phenylboronic Acid | Pd₂(dba)₃ + Pyrazole-Phosphine Ligand | CsF | Toluene | 82% |
| Aryl Chloride | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | High |
This table presents generalized or model reaction data to illustrate the efficacy of different catalyst systems. Specific yields for this compound would require experimental optimization but are expected to be high using these advanced methods. nih.govumich.edunih.govnih.govrsc.org
Suzuki-Miyaura Cross-Coupling Methods
Optimization of Reaction Conditions (e.g., solvents, bases, temperature)
The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing biphenyl linkages, and its efficiency is highly dependent on the careful optimization of reaction parameters. For the synthesis of halogenated biphenyls, factors such as the choice of solvent, base, and temperature play a critical role in maximizing yield and minimizing side products.
Solvents: The choice of solvent influences the solubility of reactants and the stability of the catalytic species. A range of solvents can be employed, often in aqueous mixtures. For instance, in the coupling of aryl halides with arylboronic acids, solvents like 1,4-dioxane (B91453), toluene, and acetonitrile (B52724) have been successfully used. mdpi.com The use of aqueous systems is also common, which aligns with the principles of green chemistry. researchgate.net
Bases: The base is crucial for the activation of the organoboron species in the transmetalation step of the catalytic cycle. A variety of inorganic bases have been tested, with their efficacy often depending on the specific substrates and catalyst system. Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net Studies have shown that for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, K₃PO₄ in 1,4-dioxane provides good yields. mdpi.com The concentration of the base can also be a critical factor, as some studies have revealed a decrease in conversion at high base concentrations.
Temperature: Reaction temperature significantly affects the rate of reaction. While many Suzuki couplings proceed efficiently at elevated temperatures (e.g., 70-100°C), the optimal temperature can vary. mdpi.comnih.gov For instance, the coupling of (2-bromophenyl)diphenylphosphine (B1266768) oxide with aryl boronic acids was conducted with potassium phosphate at elevated temperatures. nih.gov Optimization aims to find a balance between a sufficient reaction rate and the prevention of catalyst decomposition or undesired side reactions.
The following table summarizes the optimization of conditions for a representative Suzuki-Miyaura coupling reaction.
| Parameter | Condition | Effect on Yield/Conversion | Reference |
|---|---|---|---|
| Base | K₃PO₄ | Generally provides good to excellent yields. | mdpi.comnih.gov |
| K₂CO₃ | Effective, used in various Suzuki couplings. | researchgate.netresearchgate.net | |
| Cs₂CO₃ | Often used for challenging couplings, highly effective. | researchgate.net | |
| Solvent | 1,4-Dioxane | Good yields reported in combination with K₃PO₄. | mdpi.com |
| Toluene | Commonly used, effective in many systems. | mdpi.comnih.gov | |
| Aqueous Systems | Efficient and environmentally friendlier option. | researchgate.net | |
| Temperature | 70-80 °C | Sufficient for many couplings involving aryl bromides. | mdpi.com |
| 100 °C | May be required for less reactive substrates. | nih.gov |
Synthesis of Precursors: Halogenated Phenylboronic Acids and Halogenated Benzenes
The successful synthesis of this compound via cross-coupling relies on the availability of the requisite precursors: a halogenated benzene (B151609) and a halogenated phenylboronic acid. For a Suzuki reaction, this could involve the coupling of 3-bromobenzene with 3-chlorophenylboronic acid, or 3-chlorobenzene with 3-bromophenylboronic acid.
Halogenated Phenylboronic Acids: A common and efficient method for preparing phenylboronic acids involves the reaction of a Grignard reagent (formed from an aryl halide) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis. wikipedia.orggeorganics.sk For example, 3-chlorophenylboronic acid can be synthesized from 3-chloro-1-bromobenzene by first forming the Grignard reagent, which is then reacted with B(OCH₃)₃ and subsequently hydrolyzed. Another route starts from dihalogenated benzenes; a patented method describes the preparation of monohalogenated phenylboronic acids from dihalogenated benzene raw materials via a Grignard exchange reaction, achieving high purity and yields over 80%. google.com This method avoids the use of costly butyl lithium reagents and ultra-low temperatures. google.com
Halogenated Benzenes: The corresponding halogenated benzene precursors, such as 1-bromo-3-chlorobenzene, 3-bromobenzene, or 3-chlorobenzene, are typically commercially available or can be prepared using standard aromatic halogenation techniques, such as electrophilic aromatic substitution.
Ullmann Coupling for Biphenyl Linkage Formation
The Ullmann reaction is a classic method for forming biaryl linkages through the copper-catalyzed coupling of two aryl halides. organic-chemistry.org The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200°C) and an excess of copper powder or copper bronze. nih.govorganic-chemistry.org This method is most effective for the synthesis of symmetrical biphenyls.
When applied to the synthesis of unsymmetrical biphenyls like this compound, a cross-Ullmann reaction between two different aryl halides (e.g., 1,3-dibromobenzene and 1,3-dichlorobenzene, or 3-bromobenzene and 3-chlorobenzene) would typically result in a mixture of three products: two symmetrical homocoupled biphenyls and the desired unsymmetrical product. This lack of selectivity, coupled with generally low yields (reported in the range of 20–38% for similar polychlorinated biphenyls), makes it a less favorable approach compared to modern cross-coupling methods like the Suzuki reaction. nih.gov Furthermore, the reactivity of aryl halides in Ullmann coupling follows the trend I > Br > Cl, making the coupling of aryl chlorides particularly challenging. While some modern modifications have been developed to achieve Ullmann-type reactions under milder conditions, such as using N,N-dimethylglycine as a ligand to promote the coupling of aryl iodides and bromides at 90°C, these are more commonly applied to diaryl ether synthesis. organic-chemistry.org
Other Coupling Reactions (e.g., Cadogan Coupling)
While Suzuki and Ullmann reactions directly form the biphenyl C-C bond, other named reactions utilize biphenyl precursors to construct more complex heterocyclic systems. The Cadogan reaction, for instance, is a deoxygenative cyclization method used to synthesize carbazoles from o-nitrobiphenyls. This reaction traditionally involves treating the o-nitrobiphenyl with a trivalent phosphorus reagent, such as triphenylphosphine, at high temperatures (150–220 °C).
The mechanism is believed to involve the deoxygenation of the nitro group by the phosphine to form a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond on the adjacent phenyl ring to form the carbazole (B46965) structure. Recent advancements have led to the development of milder, visible-light-induced photoredox Cadogan cyclizations that can proceed without transition metals. Although the Cadogan reaction is a powerful tool for synthesizing carbazole derivatives, it is not a method for forming the initial biphenyl linkage itself but rather a subsequent transformation of a pre-formed, suitably functionalized biphenyl.
Multi-step Synthetic Pathways for Asymmetric Biphenyls
The synthesis of an asymmetrically substituted biphenyl like this compound is inherently a multi-step process, beginning with the acquisition or synthesis of functionalized precursors followed by a cross-coupling reaction. The most common and efficient pathway involves a palladium-catalyzed cross-coupling reaction, which offers high selectivity and functional group tolerance.
A representative multi-step pathway using the Suzuki reaction would be:
Precursor Synthesis: Preparation of 3-chlorophenylboronic acid from 1-bromo-3-chlorobenzene. This involves Grignard reagent formation and subsequent reaction with trimethyl borate and hydrolysis.
Cross-Coupling: The palladium-catalyzed reaction between 3-chlorophenylboronic acid and 3-bromoiodobenzene (or 1,3-dibromobenzene for selective coupling) in the presence of a suitable catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/water).
Purification: Isolation of the final product, this compound, from the reaction mixture using techniques such as column chromatography.
This approach ensures that the two different aryl rings are joined selectively, avoiding the mixture of products that would arise from less selective methods like the Ullmann coupling of two different aryl halides. nih.gov
Sequential Functionalization Strategies
Sequential functionalization is a key strategy in the synthesis of complex asymmetric biphenyls. This involves the carefully planned introduction of functional groups onto one or both of the aromatic rings before the coupling step. This ensures the correct placement of substituents in the final product. For instance, in the synthesis of chiral biphenyl phosphine ligands, a common strategy involves a sequence of lithiation followed by iodination to install a handle for subsequent Ullmann coupling. nih.gov
In the context of this compound, the strategy is straightforward: the synthesis of two distinct, pre-functionalized precursors. One precursor is an aryl halide (e.g., 3-bromobenzene), and the other is an organometallic reagent (e.g., 3-chlorophenylboronic acid). The synthesis of each of these precursors constitutes a sequential functionalization of a simple benzene starting material. This targeted approach, where each half of the final molecule is constructed separately before being joined, is fundamental to the efficient synthesis of unsymmetrical biaryls.
Emerging Synthetic Technologies
The synthesis of complex molecules like this compound is continually evolving, driven by the need for more efficient, safer, and environmentally benign processes. Emerging technologies such as microwave-assisted synthesis and flow chemistry are at the forefront of this evolution, offering significant advantages over traditional batch processing methods. These technologies provide enhanced control over reaction conditions, leading to accelerated reaction times, improved yields, and greater scalability.
Microwave-Assisted Synthesis in Biphenyl Chemistry
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, leveraging microwave radiation to heat reaction mixtures directly and efficiently. researchgate.net Unlike conventional heating methods that rely on external heat sources and thermal conductivity, microwave heating occurs through the interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating. researchgate.netnih.gov This mechanism, comprising dipolar polarization and ionic conduction, allows for rapid, uniform, and localized heating of the sample, avoiding the common issue of overheating vessel surfaces. nih.govajchem-a.comijnrd.org
The primary benefits of MAOS are dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity due to minimized side reactions. researchgate.netajchem-a.comijnrd.org These advantages align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. ijnrd.orgajgreenchem.com
In the context of biphenyl chemistry, MAOS is particularly effective for accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating the C-C bond between two aryl rings. mdpi.com The reaction between an aryl halide and an arylboronic acid can be significantly expedited under microwave irradiation. mdpi.comacs.org The use of microwave conditions can lead to moderate to excellent yields of biphenyls in very short reaction times, even with low catalyst loading. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Several hours to days | Minutes to a few hours | nih.govajchem-a.com |
| Typical Yield | Good to excellent (e.g., 85%) | Often higher (e.g., >95%) | ajchem-a.com |
| Energy Consumption | High (heats entire apparatus) | Low (heats only the reaction mixture) | ajchem-a.comajgreenchem.com |
| Heating Method | Conduction/Convection (slow, uneven) | Dielectric Heating (rapid, uniform) | nih.govajgreenchem.com |
| Side Products | More prevalent due to prolonged heating | Minimized due to shorter reaction times | ajchem-a.comijnrd.org |
Flow Chemistry Approaches for Scale-Up
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. mt.com In a flow system, reactants are continuously pumped through a network of tubes and reactors where they mix and react under precisely controlled conditions. amf.chlabunlimited.com This methodology offers superior control over critical reaction parameters such as temperature, pressure, mixing, and residence time. amf.ch
The key advantages of flow chemistry include enhanced safety, improved reaction efficiency, and, most importantly, seamless scalability. mt.comamf.ch The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling better temperature management and reducing the risk of thermal runaways, especially for highly exothermic reactions. amf.chlabunlimited.com The continuous nature of the process also minimizes the volume of hazardous materials present at any given moment, significantly improving operational safety. amf.ch
For industrial applications and scale-up, flow chemistry is particularly advantageous. unimi.it Unlike batch reactors, which can be difficult to scale due to mass and heat transfer limitations, scaling up a flow process often simply involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). amf.chresearchgate.net This makes the transition from laboratory-scale synthesis to large-scale production more direct and predictable. amf.ch The Suzuki-Miyaura cross-coupling reaction has been successfully adapted to continuous flow systems for the synthesis of various biaryl derivatives. tandfonline.commdpi.comacs.org Both homogeneous and heterogeneous palladium catalysts have been employed in flow reactors, with heterogeneous systems offering the additional benefit of simplified catalyst separation and recycling. acs.orgacsgcipr.org
Table 2: Illustrative Scalability of a Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale | Pilot/Production Scale | Reference |
| Reactor Volume | Milliliters (e.g., 10 mL) | Liters (achieved by longer run time) | amf.chunimi.it |
| Flow Rate | 0.1 - 1.0 mL/min | 10 - 100 mL/min (or higher) | researchgate.net |
| Residence Time | 5 - 20 minutes | 5 - 20 minutes (kept constant) | mdpi.com |
| Throughput | Grams per day | Kilograms per day | researchgate.net |
| Product Yield & Purity | High and consistent | High and consistent (lot-to-lot consistency) | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 3 Bromo 3 Chlorobiphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. pearson.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. pearson.com The reactivity of the aromatic ring and the position of substitution are significantly influenced by the substituents already present on the ring. pearson.com
Influence of Halogen Substituents on Ring Activation/Deactivation
Halogen substituents, such as bromine and chlorine, have a dual effect on the reactivity of the benzene (B151609) ring towards electrophilic attack. They are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring by reducing its electron density. hrpatelpharmacy.co.in This deactivation makes the electrophilic substitution reaction slower compared to unsubstituted benzene. masterorganicchemistry.com
In the case of 3-Bromo-3'-chlorobiphenyl, both the bromo and chloro substituents deactivate their respective phenyl rings towards electrophilic aromatic substitution.
Regioselectivity of Further Substitution
The positions at which further substitution occurs on the biphenyl (B1667301) rings are determined by the directing effects of the existing halogen substituents. Both bromine and chlorine are ortho, para-directing groups. hrpatelpharmacy.co.in This is because the resonance stabilization of the intermediate carbocation is most effective when the electrophile attacks the positions ortho or para to the halogen substituent. hrpatelpharmacy.co.in
For this compound, electrophilic attack will preferentially occur at the ortho and para positions relative to the bromine and chlorine atoms.
On the brominated ring: Substitution will be directed to the 2-, 4-, and 6-positions.
On the chlorinated ring: Substitution will be directed to the 2'-, 4'-, and 6'-positions.
The phenyl group itself is also an ortho, para-directing and activating substituent. pearson.com Therefore, the reactivity of each ring is a composite of the effects of the halogen and the other phenyl ring. The ring that is "less deactivated" will be the primary site of substitution. A detailed analysis of the combined electronic effects would be needed to definitively predict which ring is more susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike electrophilic substitution, this reaction is favored by the presence of electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org
Role of Halogens as Leaving Groups
In nucleophilic aromatic substitution reactions, halogens can serve as effective leaving groups. The reactivity of aryl halides in these reactions often follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond strength. rsc.org The presence of electron-withdrawing groups ortho and/or para to the halogen can activate the ring towards nucleophilic attack. youtube.comlibretexts.org
In this compound, both the bromine and chlorine atoms can potentially be displaced by a nucleophile. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromine atom might be a better leaving group.
Mechanistic Studies of Nucleophilic Attack
Nucleophilic aromatic substitution can proceed through different mechanisms. A common pathway is the SNAr (addition-elimination) mechanism. libretexts.org This mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate. libretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
For chlorinated and brominated aromatic compounds, nucleophilic addition ortho to the carbon-halogen bond via an anionic intermediate is often the preferred mechanism. science.gov
Cross-Coupling Reactivity with this compound
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions, which are typically catalyzed by transition metals like palladium or nickel. rsc.org
This compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings. The differential reactivity of the C-Br and C-Cl bonds can allow for selective reactions. The C-Br bond is generally more reactive than the C-Cl bond in these catalytic cycles. rsc.org
For example, in a Negishi cross-coupling reaction, 1-bromo-3-chlorobenzene (B44181) can react chemoselectively at the bromine position with an organozinc reagent in the presence of a palladium catalyst to form a chloro-biphenyl product. uni-muenchen.de A similar selectivity would be expected for this compound, allowing for transformations at the brominated position while leaving the chlorinated position intact for subsequent reactions.
Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. For a dihalogenated biphenyl such as this compound, these reactions offer pathways to create more complex molecular architectures. The reactivity of the C-Br versus the C-Cl bond is a key factor in these transformations.
Suzuki Reaction: The Suzuki reaction, or Suzuki-Miyaura coupling, is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgdiva-portal.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would allow for selective coupling at the 3-position under controlled conditions. diva-portal.org This reaction is widely used for synthesizing substituted biphenyls. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, such as room temperature. wikipedia.org Similar to the Suzuki reaction, the difference in bond strength between C-Br and C-Cl would favor the initial reaction at the more labile C-Br bond of this compound. Copper-free versions of this reaction have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle also begins with the oxidative addition of the palladium catalyst to the aryl halide. wikipedia.org In the case of this compound, the reaction would preferentially occur at the C-Br bond. A significant challenge in Heck reactions with bromoarenes can be the competing dehalogenation side reaction. beilstein-journals.org
Chemoselectivity in Reactions with Dihalo-biphenyls
Chemoselectivity is a critical aspect when working with dihalogenated compounds like this compound. In palladium-catalyzed cross-coupling reactions, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds dictates the reaction's outcome. The C-Br bond is weaker and more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This reactivity difference (I > OTf > Br >> Cl) is well-established and allows for selective functionalization. diva-portal.org
By carefully controlling reaction conditions (e.g., catalyst, ligands, temperature, and reaction time), it is possible to achieve selective coupling at the C-Br position while leaving the C-Cl bond intact. This stepwise functionalization is a powerful strategy for synthesizing complex, unsymmetrically substituted biphenyls. For instance, a Suzuki coupling could be performed selectively at the 3-position, followed by a subsequent, more forcing coupling reaction at the 3'-position. This principle of chemoselectivity is fundamental in the synthesis of specifically substituted dihalo-biphenyl derivatives. acgpubs.org
Oxidation Reactions
The oxidation of halogenated biphenyls is a key process in their environmental degradation and can lead to the formation of toxic byproducts.
Gas-Phase Oxidation Studies
Formation of Oxidized Byproducts (e.g., dibenzofurans, dibenzodioxins)
The oxidation of PCBs, particularly during combustion or other thermal processes, can lead to the formation of polychlorinated dibenzofurans (PCDFs) and, to a lesser extent, polychlorinated dibenzodioxins (PCDDs). In the case of mixed halogenated biphenyls like this compound, this can result in the formation of polybrominated/polychlorinated dibenzofurans (PXDFs) and dibenzodioxins (PXDDs). researchgate.netfood.gov.uk
Studies on the oxidation of 4-bromo-4'-chlorobiphenyl have shown the formation of various halogenated compounds, including small amounts of chlorinated and mixed halogenated dibenzofurans. researchgate.net The formation of furans from biphenyl precursors is often more likely than dioxins under certain synthesis conditions. food.gov.uk Research on 4-chlorobiphenyl (B17849) combustion indicates that monochlorodibenzofurans can form at lower temperatures (300 to 450 °C), suggesting a gas-phase reaction mechanism. newcastle.edu.au The intramolecular cyclization of a biphenyl to a dibenzofuran (B1670420) can be facilitated by the loss of a halogen and a hydrogen atom from adjacent rings, a process that can be influenced by the presence of oxidizing agents.
Reduction and Dehalogenation Processes
Reductive dehalogenation is a crucial process in the environmental fate of halogenated biphenyls, involving the removal of a halogen atom and its replacement with a hydrogen atom. oup.com This process can be mediated by various chemical reagents or microorganisms.
Studies on anaerobic microorganisms in sediments have demonstrated the ability to dehalogenate both brominated and chlorinated biphenyls. nih.govasm.org These studies reveal that brominated biphenyls are often better substrates for dehalogenation than their chlorinated counterparts. nih.govasm.org The general specificity shows that meta and para halogens are removed more readily than ortho halogens. nih.govasm.org For a compound like this compound, this suggests that both the meta-bromine and the meta-chlorine could be reductively removed, likely with the bromine being removed first due to its higher reactivity. Microbial dehalogenation can ultimately lead to the formation of biphenyl. nih.govasm.org The addition of brominated biphenyls has even been shown to "prime" or stimulate the microbial dechlorination of persistent PCBs in contaminated sediments. nih.gov
Chemical methods for dehalogenation also exist. For example, alkoxyborohydrides have been used for the dechlorination of PCBs. acs.org
Below is a data table summarizing the observed microbial dehalogenation patterns for brominated biphenyls (BBs) and polychlorinated biphenyls (PCBs) from sediment studies.
| Halogenated Biphenyl Type | Observed Reactivity | Key Findings | Reference |
|---|---|---|---|
| Brominated Biphenyls (BBs) | Generally higher than PCBs | Meta and para bromines are removed first. Ortho bromines are more recalcitrant but are ultimately removed. Complete dehalogenation to biphenyl is common. | nih.govasm.org |
| Polychlorinated Biphenyls (PCBs) | Generally lower than BBs | Meta and para chlorines are removed preferentially. Ortho chlorines are typically not removed (with some exceptions). Often results in partial dehalogenation. | nih.govasm.org |
Rearrangement Reactions and Isomerization Pathways
Information regarding rearrangement and isomerization pathways specifically for this compound is limited in the reviewed literature. However, isomerization reactions are known to occur for related compounds, such as chlorobiphenylols, which can be formed through various synthetic routes. pageplace.de In palladium-catalyzed cross-coupling reactions, isomerization of alkyl groups on coupling partners can occur, highlighting the potential for rearrangements under certain catalytic conditions, although this relates to the substituent rather than the biphenyl core itself. acs.org High-energy processes, such as photolysis, could potentially induce isomerization or rearrangement of the halogen atoms on the biphenyl rings, but specific studies on this compound were not identified.
Radical Reactions Involving this compound
The study of radical reactions involving this compound provides insight into its potential degradation pathways under specific environmental or laboratory conditions. While direct research on this specific congener is limited, its reactivity can be inferred from the well-documented behavior of other halogenated biphenyls, such as monochlorobiphenyls and monobromobiphenyls. Radical reactions are characterized by chain mechanisms consisting of initiation, propagation, and termination steps, often induced by energy sources like ultraviolet (UV) light (photolysis) or gamma-rays (radiolysis). libretexts.org
The initiation of a radical reaction in this compound typically involves the homolytic cleavage of a carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. researchgate.net Consequently, the selective cleavage of the C-Br bond is the more energetically favorable initiation pathway upon irradiation.
Initiation: The primary initiation step is the homolytic fission of the C-Br bond, yielding a 3'-chloro-[1,1'-biphenyl]-3-yl radical and a bromine radical. A less favorable, secondary initiation pathway involves the cleavage of the C-Cl bond.
Primary Initiation (C-Br Cleavage): C₁₂H₈BrCl + hν → •C₁₂H₈Cl + Br•
Secondary Initiation (C-Cl Cleavage): C₁₂H₈BrCl + hν → •C₁₂H₈Br + Cl•
Propagation: Once formed, the aryl radicals are highly reactive and can participate in propagation steps, most commonly hydrogen abstraction from a solvent or another hydrogen donor molecule (RH). nptel.ac.in This leads to the formation of dehalogenated products.
Formation of 3-Chlorobiphenyl (B164846): •C₁₂H₈Cl + RH → C₁₂H₉Cl + R•
Formation of 3-Bromobiphenyl (B57067): •C₁₂H₈Br + RH → C₁₂H₉Br + R•
The halogen radicals (Br• and Cl•) generated during initiation can also abstract hydrogen atoms from the surrounding medium, perpetuating the radical chain.
Termination: The radical chain reaction concludes when two radical species combine, forming a stable, non-radical product. libretexts.org Various termination steps are possible, leading to the formation of different products, including dimers of the initial compound.
Radical Combination: 2 •C₁₂H₈Cl → C₂₄H₁₆Cl₂ (Dichlorobiquaterphenyl) •C₁₂H₈Cl + Br• → C₁₂H₈BrCl (Reformation of the parent compound)
Studies on the radiolysis of bromobenzene (B47551) have shown that the primary radical formed (phenyl radical) leads to products such as benzene (via hydrogen abstraction) and various bromobiphenyls. rsc.org Similarly, the photolysis of 3-chlorobiphenyl (PCB 2) results in dechlorination to form biphenyl. researchgate.net Based on these analogous reactions, the principal radical reaction of this compound is expected to be reductive debromination, followed by reductive dechlorination.
The expected products from the radical-induced degradation of this compound are summarized in the table below.
Interactive Data Table: Potential Products of Radical Reactions of this compound
| Product Name | Chemical Formula | Formation Pathway |
| 3-Chlorobiphenyl | C₁₂H₉Cl | Primary debromination followed by hydrogen abstraction. |
| 3-Bromobiphenyl | C₁₂H₉Br | Secondary dechlorination followed by hydrogen abstraction. |
| Biphenyl | C₁₂H₁₀ | Subsequent dehalogenation of 3-chlorobiphenyl or 3-bromobiphenyl. |
| Dichlorobiquaterphenyls | C₂₄H₁₆Cl₂ | Dimerization of 3'-chloro-[1,1'-biphenyl]-3-yl radicals. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-3'-chlorobiphenyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The asymmetry of the molecule means that all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The precise chemical shifts and coupling constants are influenced by the electronic effects of the bromine and chlorine substituents.
Similarly, the ¹³C NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl (B1667301) system. The carbons directly bonded to the halogens (C-3 and C-3') will show characteristic chemical shifts influenced by the electronegativity and heavy atom effect of bromine and chlorine. The chemical shifts of the other carbon atoms provide further confirmation of the substitution pattern.
Table 1: Representative ¹H NMR Spectral Data for Related Biphenyls (Data presented is for illustrative purposes based on related compounds and may not represent the exact values for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3-Bromobiphenyl (B57067) shimadzu.com | CDCl₃ | 7.78 | t | 1.8 |
| 7.60-7.57 | m | |||
| 7.55-7.46 | m | |||
| 7.43-7.39 | m | |||
| 7.33 | t | 7.8 | ||
| 3-Chlorobiphenyl (B164846) nih.gov | CDCl₃ | 7.58-7.29 | m |
Table 2: Representative ¹³C NMR Spectral Data for Related Biphenyls (Data presented is for illustrative purposes based on related compounds and may not represent the exact values for this compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Bromobiphenyl shimadzu.com | CDCl₃ | 143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9 |
| 3-Chlorobiphenyl nih.gov | CDCl₃ | 143.3, 140.0, 134.8, 130.0, 128.9, 127.9, 127.5, 127.3, 127.2, 125.4 |
To definitively assign the complex proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are indispensable. researchgate.netnd.edunih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on each of the phenyl rings. For instance, the proton at C-2 would show a correlation to the proton at C-4 (a four-bond coupling) and the proton at C-6. Similarly, on the other ring, the proton at C-2' would show correlations to its neighbors.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.
The dihedral angle between the two phenyl rings in biphenyl systems is a critical conformational parameter that influences their biological activity and physical properties. This angle is determined by the balance of steric hindrance from the ortho substituents and the electronic effects that favor planarity for optimal π-conjugation. In this compound, the meta-substitution pattern results in less steric hindrance compared to ortho-substituted biphenyls, suggesting a non-planar but not highly twisted conformation.
NMR spectroscopy can provide insights into the dihedral angle through the measurement of through-space interactions in a Nuclear Overhauser Effect (NOE) experiment or by analyzing long-range coupling constants. jeol.comjeol.comresearchgate.netlibretexts.org For instance, NOE correlations between protons on different rings (e.g., between H-2/H-6 and H-2'/H-6') can indicate their spatial proximity, which is dependent on the dihedral angle. Computational studies on substituted biphenyls have shown that 3,3'-dihalogenated biphenyls typically exhibit a double minimum energy profile with dihedral angles around 45° and 135°. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the identity of this compound. The presence of bromine and chlorine atoms with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a distinctive isotopic cluster for the molecular ion, which can be precisely matched with theoretical predictions.
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₁₂H₈⁷⁹Br³⁵Cl | [M]⁺ | 265.9525 |
| C₁₂H₈⁸¹Br³⁵Cl | [M+2]⁺ | 267.9504 |
| C₁₂H₈⁷⁹Br³⁷Cl | [M+2]⁺ | 267.9495 |
| C₁₂H₈⁸¹Br³⁷Cl | [M+4]⁺ | 269.9475 |
The fragmentation pattern in HRMS can also provide structural information. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and cleavage of the biphenyl bond. researchgate.netacs.orglcms.cz
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the separation, identification, and purity assessment of volatile and semi-volatile organic compounds like polychlorinated biphenyls (PCBs) and their analogs. shimadzu.commdpi.comthermofisher.comscielo.brnih.gov In a GC-MS analysis of this compound, the compound would be separated from any impurities or starting materials on a capillary GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions. The fragmentation pattern serves as a chemical fingerprint that can be compared to library spectra or used for structural confirmation. For routine analysis of PCBs, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity for target analytes. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual chemical compounds within complex mixtures. In the context of halogenated biphenyls, such as this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. oup.comnih.gov This is crucial for distinguishing between various congeners and metabolites, which often co-exist in environmental and biological samples. oup.comnih.gov
The separation of halogenated biphenyls is typically achieved using reversed-phase liquid chromatography, often with a C18 stationary phase. oup.comtandfonline.com The mobile phase composition, such as water-methanol or water-acetonitrile mixtures containing a small percentage of formic acid, can significantly influence the separation efficiency and the sensitivity of the mass spectrometric detection. nih.gov Gradient elution programs are commonly employed to effectively separate compounds with a wide range of polarities. nih.gov
For detection, electrospray ionization (ESI) is a frequently used ionization source in the analysis of halogenated biphenyls and their hydroxylated metabolites, often operated in the negative ion mode. oup.comnih.gov Following ionization, the analytes are detected by the mass spectrometer. For enhanced specificity, tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM) are utilized. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This highly selective detection method minimizes background interference and improves the accuracy of quantification. oup.com
Recent advancements have seen the application of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov This approach offers faster separation times compared to conventional HPLC. nih.gov While gas chromatography (GC) is also a prominent technique for PCB analysis, LC-MS provides the advantage of analyzing hydroxylated metabolites directly without the need for derivatization, which can streamline sample preparation. oup.comtandfonline.com However, achieving the same level of isomeric separation as with long GC columns can be a challenge for LC methods. nih.gov
Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) is another emerging technique that shows promise for the rapid separation and identification of isomers of halogenated biphenyls and their metabolites in complex mixtures. nih.gov
Table 1: LC-MS Parameters for Halogenated Biphenyl Analysis
| Parameter | Typical Conditions | Source |
| Chromatography | ||
| Column | Reversed-phase C18 | oup.comtandfonline.com |
| Mobile Phase | Water/Methanol or Water/Acetonitrile (B52724) with Formic Acid | nih.gov |
| Elution | Gradient | nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), negative mode | oup.comnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | oup.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are valuable techniques for investigating the vibrational modes of molecules, providing insights into their structure and conformation. For halogenated biphenyls like this compound, these spectroscopic methods can be used to identify characteristic functional groups and to study the conformational changes of the molecule.
Characteristic Vibrational Modes of Halogenated Biphenyls
The vibrational spectra of halogenated biphenyls are characterized by several key features. Common peaks observed in the Raman spectra of biphenyl and its derivatives include:
C-H stretching mode: around 3065-3100 cm⁻¹ researchgate.net
Ring CCC stretching mode: around 1600-1650 cm⁻¹ researchgate.net
C-C bridge bond stretching mode: around 1280 cm⁻¹ researchgate.net
C-H in-plane bending mode: between 1050 and 1100 cm⁻¹ researchgate.net
CCC trigonal breathing mode: around 1000 cm⁻¹ researchgate.net
The substitution of hydrogen with halogen atoms introduces new vibrational modes and shifts the existing ones. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. The presence of both bromine and chlorine atoms in this compound will result in a complex vibrational spectrum with contributions from both C-Br and C-Cl stretching and bending modes. The specific positions of these halogen-related vibrational bands can aid in the identification of different isomers. researchgate.net For instance, differences in the Raman spectra of 2-, 3-, and 4-chlorobiphenyl (B17849) have been observed and used for their identification. researchgate.net
Table 2: Characteristic Raman Peaks for Biphenyl and its Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
| C-H stretching | ~3065-3100 | researchgate.net |
| Ring CCC stretching | ~1600-1650 | researchgate.net |
| C-C bridge bond stretching | ~1280 | researchgate.net |
| C-H in-plane bending | 1050-1100 | researchgate.net |
| CCC trigonal breathing | ~1000 | researchgate.net |
Conformational Analysis via Vibrational Spectroscopy
The dihedral angle between the two phenyl rings is a key conformational parameter in biphenyls. Vibrational spectroscopy, in conjunction with theoretical calculations, can provide information about this angle. scivisionpub.comresearchgate.net The vibrational frequencies can be sensitive to the degree of conjugation between the two rings, which is directly related to the dihedral angle. researchgate.net For instance, changes in the vibrational spectra upon torsion have been investigated using quantum chemistry computations. researchgate.net It has been noted that ortho-substituted biphenyls tend to have a larger twist in their ground states. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For halogenated biphenyls, the UV-Vis spectrum is influenced by the π-electron system of the biphenyl core and the electronic effects of the halogen substituents. The absorption bands in the UV-Vis region correspond to transitions between different electronic energy levels.
Molecules with π bonds are most likely to absorb light in the UV-Vis region. libretexts.org Conjugation is a major structural feature that can be identified using this technique. libretexts.org The presence of halogen substituents can cause a shift in the absorption maxima (λmax). Halogenation can shift the absorption onset to longer wavelengths. acs.org For example, the radical cations of biphenyls with para-substituents exhibit a red shift in their UV absorption compared to the unsubstituted biphenyl radical cation. rsc.org Conversely, ortho-substitution can lead to a blue shift. rsc.org
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic spectra of halogenated biphenyls and to understand the nature of the electronic transitions. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
The dihedral angle between the phenyl planes in biphenyl itself is about 45° in the gas phase, but it is close to planar in the solid state. iucr.org However, in substituted biphenyls, this angle can vary significantly depending on the nature and position of the substituents. scivisionpub.comiucr.org For example, the dihedral angle in 4-acetyl-3'-chlorobiphenyl (B1277849) was determined to be 37.7°. iucr.org In di-ortho-substituted halogenated biphenyls, the torsion angle around the bridging C-C bond can be significantly larger, ranging from 58.4° to 84.8°. scivisionpub.com
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, which can include van der Waals forces, dipole-dipole interactions, and, in the case of halogenated compounds, halogen bonding. scivisionpub.commdpi.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com These interactions, along with other weak interactions like C-H···π and π-π stacking, play a crucial role in directing the crystal packing arrangement. scivisionpub.commdpi.comresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. scivisionpub.com It helps in understanding the dominant forces responsible for the crystal packing. scivisionpub.com For instance, in halogenated compounds, Cl···Cl interactions can be significant in the crystal packing. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and related characteristics of 3-Bromo-3'-chlorobiphenyl.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. materialssquare.com It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules like polychlorinated biphenyls (PCBs) and their analogues. acs.orgucd.ie Calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G** or 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. acs.orgnih.govtandfonline.com
The key geometric parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which dictates the molecule's conformation and influences its electronic properties and environmental behavior. acs.org DFT calculations can accurately predict this angle, along with bond lengths and bond angles. For this compound, the presence of halogen atoms at the meta positions allows for relatively free rotation around the central C-C bond compared to ortho-substituted congeners, though electronic repulsion still leads to a non-planar (twisted) ground state geometry.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
The following data is illustrative, based on typical values for similar halogenated biphenyls calculated with DFT methods.
| Parameter | Predicted Value |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-Br Bond Length | ~1.91 Å |
| C-Cl Bond Length | ~1.75 Å |
| Average C-C (aromatic) Bond Length | ~1.40 Å |
| Average C-H Bond Length | ~1.08 Å |
| Dihedral Angle (C-C-C-C) | 40° - 50° |
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. acs.orgresearchgate.net While HF calculations can provide a fundamental understanding of electronic structure, they often serve as a starting point for more sophisticated methods. acs.org For systems like halogenated biphenyls, DFT methods that include electron correlation are generally considered to compute structural information more accurately than the HF method. acs.org However, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for very precise calculations of energy and properties, albeit at a significantly higher computational expense. These are often used to benchmark results from more computationally efficient methods like DFT.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity. conicet.gov.ar
For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the biphenyl system. researchgate.net The presence of electronegative bromine and chlorine atoms can lower the energy levels of these orbitals. Analysis of the HOMO-LUMO gap can provide insights into the molecule's susceptibility to degradation and its electronic transition properties. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
These values are representative estimates based on calculations for similar halogenated aromatic compounds. mdpi.comconicet.gov.ar
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 eV |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By performing frequency calculations using DFT, a set of vibrational modes and their corresponding frequencies and intensities can be predicted for this compound. tandfonline.com These theoretical predictions allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms.
Key vibrational modes for this molecule would include the C-Br and C-Cl stretching frequencies, the inter-ring C-C stretching, and various C-H and C-C aromatic vibrations. researchgate.net Comparing the simulated spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. For example, studies on monochlorobiphenyls have identified characteristic Raman peaks for C-C-C in-plane stretching modes that can help distinguish between isomers. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
Frequencies are illustrative and based on known ranges for related compounds. tandfonline.comresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aromatic C=C Stretch | 1550 - 1600 |
| C-C Inter-ring Stretch | 1250 - 1300 |
| C-Cl Stretch | 1000 - 1100 |
| C-Br Stretch | 650 - 750 |
| C-C-C In-plane Bend | 600 - 800 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is calculated to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netucsb.edu
For this compound, the MEP map would show negative potential (typically colored red) localized around the electronegative chlorine and bromine atoms. The π-electron clouds of the two aromatic rings would also exhibit negative potential. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. researchgate.net This information is valuable for understanding how the molecule interacts with other chemical species, including biological macromolecules and environmental reactants.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. rsc.org
For this compound, MD simulations could be used to explore its conformational dynamics, particularly the rotation around the central C-C bond in different environments (e.g., in a solvent or interacting with a surface). These simulations can reveal the flexibility of the molecule and the preferred dihedral angles over time, providing a dynamic complement to the static picture from quantum chemical optimizations. mdpi.com Furthermore, MD simulations are instrumental in studying how persistent organic pollutants like PCBs bind to biological targets such as proteins, which is a key aspect of understanding their toxicological mechanisms. rsc.org
Conformational Behavior in Solution
The conformational flexibility of the biphenyl scaffold, defined by the dihedral angle (torsion angle) between the two phenyl rings, is a key determinant of its physical and biological properties. For this compound, which lacks ortho-substituents, the rotational barrier around the central C-C bond is relatively low, but not insignificant. The molecule is not planar, adopting a twisted or skewed conformation in its lowest energy state.
Theoretical studies on analogous polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) show that even without ortho-substitution, a non-planar conformation is preferred. nih.govnih.gov The dihedral angle is a result of the balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the atoms on adjacent rings. For this compound, the meta-positioned halogen atoms (bromine at C3, chlorine at C3') influence this angle and the rotational energy barrier through a "buttressing effect," which restricts the bending of C-H bonds at the ortho positions (C2, C6, C2', C6'). nih.gov
Computational models, such as those using Density Functional Theory (DFT), can calculate the preferred dihedral angle and the energy required for rotation. For example, studies on 4-chlorobiphenyl (B17849) (PCB 3) and its fluorinated analogues have used methods like DFT B3LYP with 6-31G** basis sets to optimize geometries and calculate rotation energies. acs.org A similar approach for this compound would likely predict a minimum energy dihedral angle in the range of 35-50 degrees in the gas phase.
In solution, the conformational equilibrium is further influenced by interactions with solvent molecules. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), allows for the calculation of conformational energies in different solvents. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, providing insight into how the solvent polarity stabilizes or destabilizes different conformers.
Table 1: Predicted Conformational Properties of this compound (Analogous Data) This table presents hypothetical data for this compound based on computational studies of similar halogenated biphenyls like 4-chlorobiphenyl.
| Parameter | Gas Phase (Predicted) | In Water (PCM Model, Predicted) | Method Reference |
| Minimum Energy Dihedral Angle | ~42° | ~45° | acs.org |
| Rotational Energy Barrier (kcal/mol) | ~2.5 | ~3.0 | nih.govacs.org |
Interactions with Solvents and Other Molecules
The interactions of this compound with its molecular environment are governed by non-covalent forces, including van der Waals forces, dipole-dipole interactions, and dispersion forces. Computational methods are essential for quantifying these interactions, which dictate properties like solubility and binding affinity to biological receptors.
Solvation energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using both explicit and implicit solvent models. Studies on similar compounds have used methods like the Surface Tension Model (SM5) and PCM at the DFT level to determine the effects of solvation in water. acs.org These calculations typically break down the total interaction energy into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies. acs.orgacs.org The halogen atoms in this compound contribute to its polarity and polarizability, enhancing its interaction with polar solvents.
Interactions with other molecules, particularly biological macromolecules like receptors or enzymes, are modeled using techniques like molecular docking. These simulations predict the preferred binding orientation and affinity of the ligand (this compound) within the active site of a target protein. Scoring functions, which are often empirically based, estimate the binding energy by considering factors like lipophilic interactions, hydrogen bonding (though not dominant for this molecule), and electrostatic contributions. whiterose.ac.uk
Reaction Pathway and Mechanism Modeling
Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This includes its formation, typically via cross-coupling reactions, and its degradation or metabolism.
A common synthetic route for asymmetric biphenyls is the Suzuki cross-coupling reaction. acs.org For this compound, this could involve the palladium-catalyzed reaction of a 3-bromophenylboronic acid with 1-chloro-3-iodobenzene (B1293798) or vice versa. Computational modeling can map the entire catalytic cycle, identifying intermediates and transition states to understand the reaction's feasibility and selectivity. chemscene.com
The metabolism of chlorobiphenyls often proceeds via cytochrome P450-mediated hydroxylation. acs.orgacs.org Computational modeling can predict the most likely sites of oxidation by calculating the activation energies for hydrogen abstraction or addition at different positions on the aromatic rings. Furthermore, degradation can occur through reductive dehalogenation, where a halogen atom is replaced by hydrogen. Theoretical studies can model the potential energy surfaces for these reactions, for instance, via halogen-atom transfer (XAT) pathways. europa.eu
Transition State Identification and Energy Barriers
A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path (MEP) from reactants to products. The energy of the TS relative to the reactants defines the activation energy barrier (Ea), a key parameter for determining reaction rates.
Computational chemistry software packages can locate transition states using various algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods. libretexts.org Once a candidate TS structure is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.orgmdpi.com
For a reaction like the nucleophilic substitution of one of the halogen atoms on this compound, DFT calculations can be employed to model the transition state where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed. libretexts.org The calculated energy barrier provides a quantitative measure of the reaction's kinetic feasibility. For instance, studies on the decomposition of related halo-alkanes have successfully calculated activation energies for bond fission and molecular elimination pathways. researchgate.net
Kinetics and Thermodynamics of Reactions
With the energies of reactants, transition states, and products calculated, it is possible to determine the key kinetic and thermodynamic parameters for a given reaction. Transition State Theory (TST) is commonly used to calculate the rate constant (k) from the activation free energy (ΔG‡). mdpi.comnih.gov
The Arrhenius equation, k = A * exp(-Ea/RT), can be populated with computationally derived values. The activation energy (Ea) is obtained from the potential energy surface, and the pre-exponential factor (A) can be estimated from the vibrational frequencies of the reactant and transition state structures. mdpi.comrsc.org Rate constants can be calculated over a range of temperatures to understand the temperature dependence of the reaction. For greater accuracy, especially for reactions involving the transfer of light atoms like hydrogen, tunneling corrections (e.g., Wigner or small-curvature tunneling) are often included in the TST calculations. mdpi.com
Thermodynamic properties such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are calculated from the computed energies and vibrational frequencies of the reactants and products. dss.go.th A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound (e.g., Hydroxylation) This table illustrates the type of data obtained from computational modeling, based on studies of similar compounds.
| Parameter | Calculated Value | Unit | Computational Method Reference |
| Activation Energy (Ea) | 20 - 35 | kcal/mol | researchgate.netnewcastle.edu.au |
| Enthalpy of Reaction (ΔH) | -15 | kcal/mol | dss.go.th |
| Gibbs Free Energy of Reaction (ΔG) | -18 | kcal/mol | dss.go.th |
| Rate Constant at 298 K (k) | 1.5 x 10⁻⁵ | s⁻¹ | mdpi.com |
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR are statistical modeling techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govecetoc.org These models are invaluable for predicting the behavior of chemicals like this compound, for which extensive experimental data may be lacking.
The foundation of QSAR/QSPR models is the molecular descriptor, a numerical value derived from the chemical structure. For this compound, these descriptors can be categorized as:
Constitutional: Molecular weight, number of halogen atoms. nih.gov
Topological: Indices describing molecular connectivity and shape.
Quantum-Chemical: Calculated properties such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment (μ), and polarizability (α). nih.govresearchgate.net
These descriptors are used as independent variables in a regression analysis to build a model that can predict a specific endpoint, such as toxicity or soil sorption coefficient (Koc). tandfonline.comucl.ac.uk
Prediction of Reactivity and Environmental Fate
QSAR and QSPR models are widely applied to predict the environmental fate of persistent organic pollutants (POPs), including halogenated biphenyls. ecetoc.orgresearchgate.net By establishing relationships between molecular structure and properties that govern environmental distribution and degradation, these models can estimate key environmental parameters.
For this compound, QSPR models can predict:
Octanol-Water Partition Coefficient (log Kow): A measure of hydrophobicity, which correlates with bioaccumulation potential. Models often use descriptors like molecular surface area or polarizability. researchgate.net
Soil Sorption Coefficient (log Koc): Predicts the tendency of the chemical to bind to soil and sediment. ucl.ac.uk
Henry's Law Constant: Indicates the partitioning between air and water. acs.org
Bioconcentration Factor (BCF): Estimates the accumulation in aquatic organisms from water. tsijournals.comecetoc.org
QSAR models can predict reactivity and toxicity endpoints:
Rate of Degradation: Models can predict half-lives for abiotic (e.g., photolysis) or biotic degradation based on electronic properties like EHOMO and ELUMO. nih.govresearchgate.net
Toxicity: Acute toxicity (e.g., LC50 in fish) can be predicted using models that often incorporate log Kow and electronic descriptors to account for different modes of toxic action, such as narcosis. europa.eucrpsonline.com
Recent approaches, such as the quantitative read-across structure-property relationship (q-RASPR), enhance traditional QSPR by incorporating chemical similarity information, improving predictive accuracy for compounds like PCBs. researchgate.net
Correlation of Structural Features with Biological and Environmental Parameters
The biological activity and environmental fate of halogenated biphenyls, including this compound, are intricately linked to their three-dimensional structure. Computational and theoretical studies provide a framework for understanding how specific structural motifs, such as the number, type, and position of halogen atoms, influence the molecule's interactions within biological systems and its behavior in the environment. For this compound, the presence of a bromine atom on one phenyl ring and a chlorine atom on the other, both at the meta- (3 and 3') positions, dictates its physicochemical properties and subsequent toxicological and environmental profile.
The structure-activity relationships (SARs) for polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are well-documented and serve as a basis for predicting the behavior of mixed halogenated congeners like this compound. oup.com A critical determinant of toxicity for many halogenated aromatic hydrocarbons is their ability to bind to the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov This binding is highly dependent on the planarity of the biphenyl rings. iarc.fr The substitution pattern of this compound, with halogens at the meta-positions and no substituents at the ortho-positions (2, 2', 6, and 6'), allows for a relatively low rotational barrier around the biphenyl bond. This results in a nearly planar or co-planar conformation, which is a key feature for high-affinity AhR binding. iarc.fr The benzene (B151609) rings of non-ortho substituted PBBs and PCBs tend to adopt a nearly planar configuration. iarc.fr
The type of halogen atom also plays a significant role. Bromine atoms are larger than chlorine atoms, which can influence the bond lengths and angles of the molecule. iarc.fr While the carbon-bromine bond is generally weaker than the carbon-chlorine bond, this does not consistently lead to faster elimination from biological systems. oup.com Some studies on mixed halogenated compounds have shown that brominated congeners can be more potent than their chlorinated counterparts in activating the AhR. worktribe.com
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological and environmental properties of chemicals based on their molecular descriptors. researchgate.netscipublications.com These models have been developed for various halogenated biphenyls and can be used to estimate parameters for this compound. researchgate.netkoreascience.kr Key molecular descriptors that influence the biological and environmental parameters of these compounds include molecular size, shape, charge distribution, polarizability, and hydrophobicity (often represented by the octanol-water partition coefficient, Log Kₒw). researchgate.netscipublications.comresearchgate.net
The environmental persistence and bioaccumulation of halogenated biphenyls are also strongly correlated with their structural features. Higher chlorinated and brominated congeners tend to be more hydrophobic and thus have a greater affinity for organic matter in soil and sediment, as well as fatty tissues in organisms. frontiersin.orgfrontiersin.org This leads to their bioaccumulation in the food chain. frontiersin.orgwho.int The specific substitution pattern of this compound influences its partitioning behavior in the environment and its potential for long-range transport. bioone.orgnih.gov
Below are data tables summarizing the key structural features of this compound and the correlation of these features with predicted biological and environmental parameters, based on established principles from related compounds.
| Structural Feature | Description | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈BrCl | |
| Halogen Substituents | One bromine atom, one chlorine atom | |
| Substitution Pattern | Meta-substitution (3-bromo, 3'-chloro) | rsc.org |
| Ortho-Substitution | None (non-ortho substituted) | iarc.fr |
| Predicted Conformation | Likely near-planar due to lack of ortho-substituents | iarc.fr |
| Parameter | Correlated Structural Feature(s) | Predicted Effect for this compound | Reference |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Binding Affinity | Near-planar conformation, halogen type and position | Predicted to have significant binding affinity due to its near-planar structure. | researchgate.netnih.gov |
| Toxicity (Dioxin-like) | High AhR binding affinity | Potentially exhibits dioxin-like toxicity. The mixed halogenation may influence potency. | oup.comworktribe.com |
| Bioconcentration Factor (BCF) | Hydrophobicity (Log Kₒw), molecular size | Expected to have a high BCF due to the presence of two halogen atoms, leading to bioaccumulation. | scipublications.comwho.int |
| Environmental Persistence | Halogenation, resistance to degradation | Likely to be persistent in the environment, with slow degradation rates. | researchgate.netwho.int |
| Adsorption to Soil/Sediment | High hydrophobicity and affinity for organic carbon | Strongly adsorbs to soil and sediment particles. | frontiersin.orgfrontiersin.org |
Environmental Fate and Degradation Mechanisms
Photochemical Degradation of Halogenated Biphenyls
The photochemical degradation of polychlorinated biphenyls (PCBs) and other halogenated biphenyls is a significant environmental attenuation process. pageplace.de This process involves the absorption of light, leading to the cleavage of carbon-halogen bonds.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For halogenated biphenyls, the primary photochemical reaction is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. pageplace.de Studies on various chlorobiphenyls have shown that irradiation with ultraviolet (UV) light can lead to the stepwise removal of chlorine atoms. acs.org The energy from the UV light excites the molecule to a higher energy state, making the carbon-halogen bond susceptible to cleavage. While specific studies on 3-Bromo-3'-chlorobiphenyl are limited, the principles of photodecomposition observed for other PCBs, such as hexachlorobiphenyl, are applicable. acs.org The process generally results in the formation of less halogenated biphenyls.
The efficiency of photochemical degradation is highly dependent on the surrounding environmental matrix.
Solvent: The choice of solvent can significantly affect the photolysis pathway and rate. For instance, in hydrogen-donating solvents like 2-propanol, the dechlorination of PCB congeners is enhanced. acs.org
pH: The pH of the medium can influence the degradation rate. Studies on the degradation of 4-chlorobiphenyl (B17849) (4CBP) by microbial consortia have shown that degradation is optimal within a specific pH range. researchgate.net For example, a consortium of Pseudomonas sp. and Comamonas sp. showed effective degradation of 4CBP at a pH of 7.0. researchgate.net
Presence of other compounds: The presence of other substances can either inhibit or enhance photodegradation. For example, the presence of nano-TiO2 as a catalyst and H2O2 as an oxidant has been shown to promote the photodegradation of selected PCBs. acs.org Conversely, quenching molecules can dissipate the energy from the excited PCB molecule, hindering its degradation. acs.org
Biodegradation Pathways
Biodegradation is a critical mechanism for the environmental breakdown of halogenated biphenyls, mediated by microorganisms. nih.govnos-actus.fr
Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to break down halogenated aromatic compounds. wur.nl The initial step often involves the oxidation of the biphenyl (B1667301) structure by dioxygenase enzymes. researchgate.net This leads to the formation of dihydroxylated intermediates, which can then undergo ring cleavage. wur.nlresearchgate.net For chlorinated biphenyls, the removal of chlorine atoms can occur either before or after the cleavage of the aromatic ring. wur.nl
Research on 3-chlorobiphenyl (B164846) (3-CB) has shown that it can be mineralized by mixed aerobic bacterial cultures. nih.gov These cultures can degrade the compound to 3-chlorobenzoic acid, which is then further metabolized. nih.gov
Specific microbial strains and consortia have been identified for their ability to degrade halogenated biphenyls. Pseudomonas species, in particular, have been extensively studied for their role in the aerobic degradation of PCBs. nih.govnih.govnio.res.in
For example, a mixed bacterial culture containing two strains of Pseudomonas was capable of degrading 3-chlorobiphenyl to 3-chlorobenzoic acid. nih.gov Another strain, Pseudomonas fluorescens, could then co-metabolize this intermediate. nih.gov Similarly, hybrid Pseudomonas strains have been constructed that can effectively degrade 3-chlorobiphenyl, releasing a significant portion of the chlorine as chloride ions. nih.gov
The marine bacterium Pseudomonas CH07 has demonstrated the ability to degrade a variety of highly chlorinated PCB congeners. nio.res.in While not specifically tested on this compound, its ability to degrade compounds like the toxic coplanar PCB, CB-77 (3,3',4,4'–Tetrachlorobiphenyl), suggests a broad substrate specificity that might include mixed halogenated biphenyls. nio.res.in
A consortium of Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 was found to completely degrade 50 mg/L of 4-chlorobiphenyl within 12 hours. researchgate.net Strain CB-3 was capable of degrading PCBs with up to three chlorine atoms. researchgate.net
| Microbial Strain/Consortium | Degraded Compound(s) | Key Findings |
| Mixed bacterial culture (including Pseudomonas sp. and Pseudomonas fluorescens) | 3-Chlorobiphenyl (3-CB) | Degraded 3-CB to 3-chlorobenzoic acid, which was further metabolized. nih.gov |
| Hybrid Pseudomonas strains (e.g., BN210) | 3-Chlorobiphenyl | Resulted from genetic transfer, enabling the degradation of chlorocatechols. nih.gov |
| Pseudomonas CH07 | Highly chlorinated PCBs (e.g., CB-77, CB-126) | Capable of degrading toxic and highly chlorinated congeners. nio.res.in |
| Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 | 4-Chlorobiphenyl (4CBP) | Synergistic degradation of 4CBP, with CB-3 degrading PCBs with up to three chlorine atoms. researchgate.net |
Anaerobic Degradation and Dehalogenation
In anaerobic environments such as aquatic sediments and waterlogged soils, the primary degradation mechanism for halogenated biphenyls is reductive dehalogenation. oup.com This process involves the microbial removal of halogen substituents (chlorine or bromine) and their replacement with hydrogen atoms. This reaction is significant because it can reduce the toxicity of the compound and make it more susceptible to subsequent aerobic degradation. oup.com
For congeners like this compound, the meta-positioned bromine and chlorine atoms are the most likely targets for initial reductive dehalogenation. oup.comnih.gov Studies comparing brominated and chlorinated biphenyls have shown that the carbon-bromine bond is often more readily cleaved than the carbon-chlorine bond, suggesting that this compound may be debrominated first. nih.gov Research has demonstrated that anaerobic microorganisms from sediment can completely dehalogenate various bromobiphenyls to the parent compound, biphenyl. nih.gov It is believed that the same microbial populations responsible for PCB dechlorination are capable of carrying out this debromination. nih.gov
Enzymatic Mechanisms and Enzyme Optimization for Degradation
The aerobic degradation of this compound relies on a cascade of enzymes, primarily the "bph" pathway enzymes. The key enzymes include biphenyl dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC), and HOPDA hydrolase (BphD). nih.govasm.org The substrate specificity and efficiency of these enzymes, particularly the initial dioxygenase (BphA), are critical determinants of which congeners can be degraded. nih.gov
There is significant diversity in these catabolic enzymes among different bacterial species. For instance, Rhodococcus globerulus P6, which is effective against planar PCBs, possesses three distinct 2,3-dihydroxybiphenyl dioxygenases (BphC1, BphC2, BphC3), each with different kinetic properties. asm.org This enzymatic diversity may broaden the range of congeners an organism can attack. Research efforts in enzyme optimization, including directed evolution and protein engineering, are focused on modifying these enzymes to enhance their activity and expand their substrate range to include more recalcitrant and highly halogenated biphenyls. nih.gov
Chemical Degradation Processes in the Environment (e.g., Hydrolysis)
While microbial action is the dominant degradation pathway, abiotic chemical processes can also contribute to the transformation of halogenated biphenyls in the environment. However, the carbon-halogen bonds in PCBs are generally resistant to hydrolysis under typical environmental pH and temperature conditions. nottingham.ac.uk Therefore, abiotic degradation is generally considered a very slow process compared to microbial degradation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to effectively degrade PCBs in laboratory and engineered settings, but these conditions are not representative of most natural environments. pjoes.com
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3,3'-Dichlorobiphenyl |
| 3-Chlorobiphenyl |
| 4-Chlorobenzoate |
| Biphenyl |
| Benzoic acid |
| 3-Chlorobenzoic acid |
| 3-Bromobenzoic acid |
| 3-Chlorocatechol |
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |
Environmental Distribution and Transport Processes
The environmental distribution and transport of this compound, a halogenated aromatic compound, are governed by its specific physicochemical properties. While detailed environmental monitoring data for this specific congener are scarce, its behavior can be inferred from its structural characteristics and by comparing it with related polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). Properties such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant are critical in determining its partitioning among environmental compartments like air, water, soil, and biota.
Halogenated biphenyls are known for their persistence in the environment. nih.gov The presence of both a bromine and a chlorine atom on the biphenyl structure of this compound influences its reactivity, solubility, and potential for biological activity. cymitquimica.comcymitquimica.com Generally, these compounds exhibit low aqueous solubility and a tendency to adsorb to organic matter in soil and sediment. cymitquimica.com
Physicochemical Properties
The distribution of a chemical in the environment is largely predicted by its physical and chemical properties. For this compound and related compounds, these properties indicate a tendency to be sparingly soluble in water and to partition into more organic phases.
Octanol-Water Partition Coefficient (Log Kow): This value indicates the lipophilicity of a compound. A high Log Kow suggests a tendency to bioaccumulate in the fatty tissues of organisms and to adsorb to organic matter in soil and sediment. While a specific experimental value for this compound is not readily available, related compounds like 3-Bromo-4'-chlorobiphenyl have a high LogP of 6.11. chlorobenzene.ltd The Log Kow for PCBs and PBBs generally increases with the degree of halogenation. The octanol-water partition coefficient is a crucial parameter for predicting the environmental fate and transport of PCBs. unh.edu For chemicals with high Log Kow values (>5.5), partitioning behavior into biological membranes may differ from that into 1-octanol. sfu.ca
Vapor Pressure: This property influences the rate at which a chemical volatilizes from soil and water surfaces into the atmosphere. Data for specific chlorinated biphenyls show a range of vapor pressures that affect their distribution. torr-engenharia.com.br
Water Solubility: Low water solubility is a characteristic feature of halogenated biphenyls. nih.govcymitquimica.com 3-Bromobiphenyl (B57067) is described as insoluble in water. nih.gov This property limits its mobility in aqueous systems but enhances its association with particulate matter.
Henry's Law Constant (HLC): This constant describes the partitioning of a chemical between air and water at equilibrium. It is crucial for assessing the potential for volatilization from water bodies. The HLC for PCBs can vary significantly depending on the congener and temperature, with values generally being higher for PCBs compared to polybrominated diphenyl ethers (PBDEs), indicating greater volatility from water. escholarship.org For 3-chlorobiphenyl, a component of Aroclor 1221, the Henry's Law constant is reported as 2.28 x 10⁻⁴ atm-m³/mol, suggesting a potential for volatilization from moist surfaces. nih.gov
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-4'-chlorobiphenyl | 3-Chlorobiphenyl | 3-Bromobiphenyl |
| Molecular Formula | C₁₂H₈BrCl guidechem.comcalpaclab.com | C₁₂H₈BrCl cymitquimica.com | C₁₂H₉Cl nih.gov | C₁₂H₉Br nih.gov |
| Molecular Weight ( g/mol ) | 267.55 guidechem.comcalpaclab.com | N/A | 188.65 | 233.10 nih.gov |
| Physical Form | Solid guidechem.comsigmaaldrich.com | N/A | N/A | Clear yellow viscous liquid nih.gov |
| LogP (Octanol-Water) | N/A | 6.11 chlorobenzene.ltd | N/A | N/A |
| Water Solubility | Sparingly soluble (inferred) chemicalbook.com | Insoluble chlorobenzene.ltd | N/A | Insoluble nih.gov |
| Vapor Pressure | N/A | N/A | See data for 2- and 4-chlorobiphenyl torr-engenharia.com.br | N/A |
| Henry's Law Constant (atm-m³/mol) | N/A | N/A | 2.28 x 10⁻⁴ nih.gov | N/A |
Environmental Partitioning
Based on its inferred physicochemical properties, this compound is expected to exhibit the following distribution patterns:
Air: Due to a likely low vapor pressure, a significant portion of this compound released to the environment is not expected to reside in the atmosphere in the gas phase. However, like other semi-volatile organic compounds, it can adsorb to atmospheric particulate matter and undergo long-range transport. Volatilization from water, as suggested by the Henry's Law constant of similar compounds, can be a relevant transport pathway, although adsorption to soil and sediment is expected to reduce this process. nih.gov
Water: Its low aqueous solubility means that in aquatic systems, this compound will predominantly partition from the water column to suspended solids and bottom sediments. cymitquimica.com
Soil and Sediment: High lipophilicity, indicated by a high Log Kow, suggests strong adsorption to the organic carbon fraction of soil and sediments. This sequestration reduces its bioavailability and mobility but increases its persistence in these compartments. Adsorption to soil is a key factor that attenuates volatilization. nih.gov
Biota: The high Log Kow value also points towards a significant potential for bioaccumulation in aquatic and terrestrial organisms. The compound is likely to accumulate in the lipid-rich tissues of organisms, leading to biomagnification through the food web, a well-documented phenomenon for other PBBs and PCBs. unh.eduwho.int
Long-Range Transport
Semi-volatile organic compounds like halogenated biphenyls are susceptible to long-range environmental transport. miljodirektoratet.noscholaris.ca Although direct atmospheric residence time data for this compound is unavailable, the general mechanism involves volatilization in warmer regions, transport in the atmosphere while sorbed to particles, and subsequent deposition in cooler regions. This process of "global distillation" can lead to the accumulation of such persistent compounds in remote environments like the Arctic. scholaris.ca The persistence of PBBs and PCBs against degradation enhances their potential for such long-distance travel. nih.gov
Degradation Mechanisms
The persistence of halogenated biphenyls is due to their resistance to degradation. The primary degradation mechanisms in the environment are photodecomposition and microbial degradation. inchem.org
Photodegradation: In laboratory settings, PBBs can be degraded by ultraviolet radiation through reductive debromination. inchem.org This process is likely relevant for this compound present in surface waters or on surfaces exposed to sunlight.
Advanced Applications and Derivatization
3-Bromo-3'-chlorobiphenyl as a Building Block in Organic Synthesiscymitquimica.comuni-muenchen.de
This compound (CAS No. 844856-42-4) is a halogenated aromatic hydrocarbon that serves as a valuable intermediate and building block in organic synthesis. cymitquimica.comcalpaclab.com Its structure, featuring a biphenyl (B1667301) core with two different halogen atoms (bromine and chlorine) on separate phenyl rings, provides distinct reactive sites. This differential reactivity allows for selective, stepwise functionalization through various cross-coupling reactions, making it a strategic precursor for constructing more complex molecules. The bromine atom, being more reactive than the chlorine atom in many catalytic cycles (e.g., palladium-catalyzed reactions), can be targeted first, leaving the chloro-substituted ring available for subsequent transformations.
The synthesis of axially chiral biaryls, or atropisomers, is a significant area of research due to their importance in catalysis, natural products, and materials science. rsc.orgrsc.org this compound is a key starting material for creating such structures. The steric hindrance around the biphenyl linkage, influenced by substituents, can lead to hindered rotation and stable, separable atropisomers.
A notable strategy involves the atroposelective "ARYNE coupling" reaction. In this approach, an aryllithium species bearing a chiral auxiliary, such as a tert-butylsulfinyl group, reacts with an aryne precursor. While direct examples starting with this compound are specific to proprietary research, the principles are well-established using precursors like 1-bromo-3-chlorobenzene (B44181) to generate the necessary chiral nucleophiles. rsc.org The subsequent coupling steps to form the biphenyl structure and introduce the second halogen would lead to a chiral, non-racemic biphenyl scaffold. The distinct electronic and steric properties of the bromo and chloro substituents on the 3 and 3' positions are crucial for controlling the rotational barrier and the stereochemical outcome of the synthesis.
Table 1: Representative Atroposelective Synthesis of Biaryl Precursors
| Reactant 1 (Chiral Nucleophile Precursor) | Reactant 2 (Aryne Precursor) | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Ref |
|---|
This table illustrates a foundational reaction for producing asymmetric biaryls, a class of compounds for which this compound is a key synthetic target.
Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. researchgate.net this compound serves as an excellent starting fragment for building larger, complex PAHs through annulation reactions. The halogen atoms are handles for palladium-catalyzed reactions, such as the Suzuki or Stille coupling, which can be used to introduce other aromatic fragments.
For instance, a palladium-catalyzed [3 + 3] annulation method can be employed to synthesize PAHs from two smaller aromatic units. rsc.org In a hypothetical application, this compound could undergo a double Suzuki coupling with a diboronic ester of another aromatic system. This would forge new carbon-carbon bonds and extend the polyaromatic structure, creating complex, and potentially non-planar, aromatic systems with tailored electronic and photophysical properties. The sequential nature of the coupling, exploiting the differential reactivity of the C-Br and C-Cl bonds, allows for the controlled and regioselective construction of these intricate systems.
Development of Functionalized Derivativesbenchchem.comacs.org
Late-stage functionalization is a powerful strategy for rapidly accessing molecular derivatives to explore structure-activity relationships. acs.org The this compound scaffold is well-suited for such modifications, allowing for the introduction of a wide array of chemical functionalities.
Additional halogen atoms can be introduced onto the this compound core through electrophilic aromatic substitution (SEAr). acs.org The existing substituents (bromo and chloro groups) are deactivating but direct incoming electrophiles to the ortho and para positions. By controlling reaction conditions (catalyst, temperature, and halogenating agent), it is possible to selectively add further bromine or chlorine atoms to the biphenyl rings. The synthesis of mixed bromo-chloro biphenyls is of interest in environmental and toxicological studies, and targeted synthesis provides essential reference standards. food.gov.uk For example, bromination of the 3-chlorophenyl ring would likely occur at the positions ortho and para to the chloro group, leading to polyhalogenated biphenyls.
A wide range of functional groups can be incorporated onto the this compound structure using modern cross-coupling methodologies. The C-Br bond is typically more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond, enabling selective functionalization.
Amino Groups: Buchwald-Hartwig amination can be used to introduce primary or secondary amino groups by reacting this compound with an amine in the presence of a palladium catalyst and a base. This leads to compounds like 3-amino-3'-chlorobiphenyl. A study on related structures demonstrates the synthesis of 4'-amino-3'-chloro-biphenyl-2-ol, showcasing the viability of introducing both amino and hydroxyl groups onto a chlorobiphenyl core. uni-muenchen.de
Hydroxyl Groups: Hydroxylated derivatives can be prepared via palladium-catalyzed coupling with hydroxide (B78521) sources or through a multi-step sequence involving borylation followed by oxidation.
Trifluoromethyl and Nitro Groups: The trifluoromethyl (CF₃) group, a key pharmacophore, can be introduced using specialized reagents via copper or palladium catalysis. The nitro group can be installed via nitration using standard SEAr conditions (e.g., HNO₃/H₂SO₄) or through coupling reactions. Studies on related halogenated biphenyls have explored the effects of nitro and trifluoromethyl substituents on their biological activity. scispace.com
Table 2: Examples of Functional Group Incorporation
| Functional Group | Reagent/Reaction Type | Potential Product | Ref |
|---|---|---|---|
| Amino (-NH₂) | Ammonia or Amine, Pd catalyst (Buchwald-Hartwig) | 3-Amino-3'-chlorobiphenyl | uni-muenchen.de |
| Hydroxyl (-OH) | Boronic acid formation then oxidation (e.g., with H₂O₂) | 3-Hydroxy-3'-chlorobiphenyl | uni-muenchen.de |
| Trifluoromethyl (-CF₃) | Ruppert-Prakash reagent (TMSCF₃), catalyst | 3-Trifluoromethyl-3'-chlorobiphenyl | scispace.com |
| Nitro (-NO₂) | HNO₃/H₂SO₄ (Electrophilic Nitration) | 3-Bromo-3'-chloro-x-nitrobiphenyl | scispace.com |
Beyond functionalizing the aromatic rings, the core structure of biphenyl analogues can be altered by modifying the linkage between a substituent and the ring. A prime example is the synthesis of biphenyl ethers. Research has shown the synthesis of 3-((3-bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine, where an azetidine (B1206935) ring is connected to a bromobiphenyl core through an ether linkage. This modification transforms the parent phenol (B47542) derivative into a biphenyl ether, significantly altering its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Such modifications are crucial in medicinal chemistry for optimizing drug candidates. The synthesis typically involves the nucleophilic substitution of a phenol with a suitable electrophile, in this case, an activated azetidine derivative.
Applications in Materials Science
The unique electronic and structural properties of the biphenyl scaffold, combined with the reactivity of the bromo and chloro substituents, position this compound as a valuable precursor in the development of high-performance materials.
Precursors for Polymeric Materials
This compound serves as a foundational building block in the synthesis of specialized polymers. The presence of two distinct halogen atoms allows for selective, stepwise reactions, such as cross-coupling, to introduce other functional groups or to link biphenyl units into a polymeric chain. This controlled functionalization is essential for creating polymers with tailored properties. For instance, azetidine derivatives, which can undergo ring-opening polymerization to form materials with enhanced mechanical and thermal properties, can be synthesized from brominated biphenyl precursors. The biphenyl unit, when incorporated into a polymer backbone, imparts rigidity, thermal stability, and specific electronic characteristics. The ability to create complex structures, such as polyaromatic hydrocarbons and functionalized polyimides, relies on the synthetic versatility of precursors like this compound. rsc.org
Development of Organic Electronic Materials
A significant application of this compound is in the field of organic electronics, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). rsc.org OLED technology relies on multi-layered thin-film structures where charge injection and transport lead to light emission. google.com The performance of these devices is highly dependent on the chemical structure and electronic properties of the organic materials used in each layer, such as the electron transport layer (ETL), hole transport layer (HTL), and the emissive layer (EML). google.comrsc.org
This compound is used as an intermediate to synthesize more complex molecules that form these layers. rsc.orgacs.org For example, it can be used to create derivatives like 4-(3′-Chloro[1,1′-biphenyl]-3-yl)dibenzothiophene, which are then evaluated for their potential as host materials in phosphorescent OLEDs or as components of the charge-transport layers. acs.org The biphenyl core is a common motif in OLED materials because it provides a robust, conjugated system necessary for efficient charge transport and luminescence. rsc.org The development of next-generation displays and solid-state lighting relies on the continuous innovation of such organic semiconductor materials derived from versatile precursors. google.comacs.org
Catalytic Applications of this compound Derivatives
While direct catalytic use of simple this compound derivatives is not extensively reported, the compound is a crucial starting material for synthesizing complex molecular structures that serve as highly efficient ligands for metal-catalyzed reactions or as organocatalysts themselves. The biphenyl scaffold is a privileged structure in modern catalysis, prized for its rigidity, steric influence, and ability to support chiral environments. rsc.orgnih.gov
Derivatives of halogenated biphenyls are instrumental in forming advanced catalysts for a variety of chemical transformations:
Ligands for Cross-Coupling Reactions: Biphenyl-derived phosphines, such as JohnPhos, are a class of highly effective ligands for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netuliege.be The synthesis of these sophisticated ligands often starts from halogenated biphenyls, which are functionalized through reactions like Grignard reagent formation followed by treatment with a chlorophosphine. uliege.be The biphenyl unit's structure allows for fine-tuning of the catalyst's steric and electronic properties, which is critical for achieving high yields and selectivity. researchgate.net
Organocatalysis: Chiral biphenyl derivatives have emerged as powerful organocatalysts for asymmetric synthesis. For example, axially chiral biphenyl-prolinamide derivatives have been successfully used to catalyze asymmetric aldol (B89426) reactions, producing pharmaceutically relevant α-hydroxy phosphonates with high enantioselectivity. nih.govacs.org Similarly, biphenyl-based bis(thiourea) organocatalysts have proven effective in asymmetric Henry reactions. uni-muenchen.de The synthesis of these catalysts relies on the foundational biphenyl structure, which can be accessed from precursors like this compound.
Polymerization Catalysis: Biphenyl-based ligands are also employed in polymerization catalysis. For instance, N-heterocyclic carbene (NHC) precursors bearing biphenyl units are used to generate ruthenium complexes for ring-opening metathesis polymerization (ROMP). tandfonline.com The biphenyl groups on the NHC ligand are crucial for the catalyst's stability and efficiency. tandfonline.com
Research into Biological Interactions of Biphenyl Derivatives
The biotransformation of halogenated biphenyls is a key area of research for understanding their persistence, bioaccumulation, and potential toxicity. The metabolism of these compounds typically involves a series of enzymatic reactions that aim to increase their water solubility and facilitate excretion.
Metabolite Identification and Characterization (e.g., hydroxylated, sulfated, glucuronidated metabolites)
The metabolism of bromo- and chlorobiphenyls has been studied in various biological systems, from microorganisms to mammals. The primary metabolic pathway involves oxidation, leading to the formation of hydroxylated metabolites (OH-PCBs). tandfonline.comuni-muenchen.de These phenolic products can then undergo further conjugation reactions.
Hydroxylated Metabolites: The initial and most critical step in the biotransformation of biphenyls is hydroxylation, catalyzed primarily by cytochrome P450 (CYP) enzymes. tandfonline.com Studies on related monohalogenated biphenyls show that hydroxylation occurs predominantly at the para position of the unsubstituted phenyl ring. nih.gov For 3-substituted congeners, hydroxylation can also occur at the ortho and para positions relative to the halogen substituent. nih.gov These hydroxylated derivatives are often more biologically active than the parent compound.
Sulfated and Glucuronidated Metabolites: Following hydroxylation, the resulting phenolic metabolites can be conjugated with endogenous molecules to enhance their water solubility. Two major conjugation pathways are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). rsc.orgtandfonline.commit.edu Research has shown that hydroxylated PCBs can be converted to their corresponding sulfate (B86663) and glucuronide conjugates. rsc.orgacs.orgrsc.org For example, the fungal metabolism of biphenyl produces both the glucuronide and sulfate esters of 4-hydroxy biphenyl. acs.org Interestingly, some hydroxylated PCBs have been found to be potent inhibitors of both sulfotransferase and glucuronosyltransferase activity, which could affect the metabolism and toxicity of other environmental contaminants. rsc.orgrsc.org
Below is a table summarizing the types of metabolites identified from the biotransformation of halogenated biphenyls.
| Parent Compound Class | Metabolite Type | Specific Examples/Positions | Reference |
| Monohalogenated Biphenyls | Hydroxylated | 4'-hydroxy, 2'-hydroxy, 3'-hydroxy | nih.gov |
| Polychlorinated Biphenyls (PCBs) | Hydroxylated | OH-PCBs | tandfonline.comuni-muenchen.de |
| Biphenyl | Sulfated Conjugate | 4-hydroxy biphenyl sulfate | acs.org |
| Biphenyl | Glucuronidated Conjugate | 4-hydroxy biphenyl glucuronide | acs.org |
| Polychlorinated Biphenyls (PCBs) | Sulfated Conjugate | PCB sulfates | mit.edu |
| Polychlorinated Biphenyls (PCBs) | Glucuronidated Conjugate | PCB glucuronides | uni-muenchen.de |
This table is generated based on studies of various bromo- and chlorobiphenyls to illustrate the metabolic pathways.
Mechanistic Studies of Biotransformation
The biotransformation of biphenyl derivatives is a multi-step process involving several key enzyme families. The specific mechanisms can vary depending on the organism and the specific congener.
The primary enzymatic system responsible for the initial oxidation of biphenyls is the cytochrome P450 (CYP) monooxygenase system . tandfonline.com This process introduces an oxygen atom into the aromatic ring, typically forming an electrophilic arene oxide intermediate. This intermediate is unstable and can undergo non-enzymatic rearrangement to form a stable hydroxylated metabolite. In some cases, this rearrangement can involve the migration of a halogen atom, a phenomenon known as the NIH shift.
Alternatively, the arene oxide can be detoxified through enzymatic hydration by epoxide hydrolase (EH) to form a trans-dihydrodiol, which can then be further metabolized. tandfonline.com The bacterial degradation of biphenyls also involves dioxygenase enzymes (BPDO), which catalyze the addition of two hydroxyl groups to form a cis-dihydrodiol, a key step in the ring-cleavage pathway. uni-muenchen.de
Once hydroxylated metabolites are formed, they enter Phase II metabolism. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule to the hydroxyl group of the metabolite, forming a sulfate conjugate. tandfonline.commit.edu Similarly, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. tandfonline.com These conjugation reactions significantly increase the polarity of the molecule, facilitating its excretion from the body. uni-muenchen.de
| Enzyme Class | Role in Biotransformation | Substrate/Product Transformation | Reference |
| Cytochrome P450 (CYP) | Phase I Oxidation | Biphenyl → Arene Oxide → Hydroxybiphenyl | tandfonline.com |
| Biphenyl Dioxygenase (BPDO) | Bacterial Oxidation | Biphenyl → cis-Dihydrodiol | |
| Epoxide Hydrolase (EH) | Phase I Hydration | Arene Oxide → trans-Dihydrodiol | tandfonline.com |
| Sulfotransferase (SULT) | Phase II Conjugation | Hydroxybiphenyl → Biphenyl Sulfate | rsc.orgtandfonline.commit.edu |
| UDP-Glucuronosyltransferase (UGT) | Phase II Conjugation | Hydroxybiphenyl → Biphenyl Glucuronide | rsc.orgtandfonline.com |
This table summarizes the key enzyme classes involved in the metabolism of biphenyl compounds.
Formation of Dechlorinated Metabolites
The biotransformation of halogenated biphenyls is a critical area of study, as the resulting metabolites can have different toxicological profiles than the parent compound. While dechlorination of polyhalogenated biphenyls has been observed in various biological systems, the metabolic removal of a halogen atom from a monohalogenated biphenyl like 3-chlorobiphenyl (B164846) is a more recently highlighted phenomenon in human-relevant models.
Recent studies utilizing the human-relevant HepG2 cell line have provided compelling evidence for the formation of dechlorinated metabolites from 3-chlorobiphenyl (PCB 2). researchgate.netnih.govnih.govresearchgate.net In these studies, HepG2 cells exposed to 3-chlorobiphenyl produced a variety of metabolites, including several classes that had undergone dechlorination. nih.govnih.gov Specifically, a dechlorinated dihydroxylated metabolite was identified in incubations with human liver microsomes when monohydroxylated PCB 2 metabolites were used as the substrate, suggesting a multi-step metabolic process. researchgate.netnih.gov
The formation of these dechlorinated products indicates that the metabolic pathways for lower-chlorinated biphenyls in human-relevant models are more complex than previously understood. researchgate.netnih.gov This process is significant as it alters the chemical structure of the original compound, potentially leading to derivatives with different biological activities and toxicities. While dechlorination is often considered a detoxification pathway for higher-chlorinated PCBs, the implications for lower-halogenated biphenyls are still under investigation. researchgate.net
Table 1: Identified Metabolite Classes from 3-Chlorobiphenyl (PCB 2) in HepG2 Cells
| Parent Compound | Cell Line | Key Finding | Identified Metabolite Classes | Reference |
| 3-Chlorobiphenyl (PCB 2) | HepG2 | Formation of dechlorinated metabolites | Included five classes of dechlorinated metabolites | researchgate.netnih.govnih.gov |
| Monohydroxylated PCB 2 | Human Liver Microsomes | Formation of a dechlorinated dihydroxylated metabolite | Dechlorinated dihydroxylated metabolite | researchgate.netnih.gov |
This table summarizes key findings on the dechlorination of the structural analog, 3-chlorobiphenyl.
Impact on Biochemical Pathways (e.g., bile acid homeostasis)
Beyond direct metabolic transformations, exposure to halogenated biphenyls can have broader impacts on cellular biochemical pathways. Untargeted metabolomic analyses in studies with 3-chlorobiphenyl have revealed significant alterations in endogenous metabolic processes, most notably in bile acid biosynthesis. researchgate.netnih.govnih.gov
The observed alterations in bile acid metabolism following exposure to a structural analog of this compound highlight a potential mechanism of toxicity and a significant area for further research. Understanding how these halogenated biphenyls disrupt such a fundamental biochemical pathway is crucial for assessing their potential health risks.
Table 2: Observed Impact of 3-Chlorobiphenyl (PCB 2) on Biochemical Pathways in HepG2 Cells
| Compound | Cell Line | Affected Biochemical Pathway | Significance | Reference |
| 3-Chlorobiphenyl (PCB 2) | HepG2 | Bile Acid Biosynthesis | Indicates potential for disruption of lipid metabolism and liver function. | researchgate.netnih.govnih.gov |
This table outlines the impact on bile acid homeostasis observed with the structural analog, 3-chlorobiphenyl.
Q & A
Basic: What are the key physicochemical properties of 3-Bromo-3'-chlorobiphenyl, and how should it be stored to ensure stability?
Answer:
this compound (C₁₂H₈BrCl) has a molecular weight of 267.55 g/mol. Critical physicochemical properties include its melting point and solubility, which are not explicitly provided in the evidence but can be inferred from structurally similar brominated biphenyls (e.g., 3-Bromobiphenyl: bp 99.2°C, mp -107.3°C) . Storage requires protection from light, moisture, and oxidation, with recommended conditions at 2–8°C in airtight containers under inert gas . Handling precautions align with chlorophenol safety protocols, including the use of gloves, goggles, and fume hoods to avoid inhalation or skin contact .
Basic: What methodologies are recommended for synthesizing this compound, and how is structural confirmation achieved?
Answer:
Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura, using halogenated precursors (e.g., bromophenylboronic acids and chlorophenyl halides). Post-reaction purification employs column chromatography or recrystallization. Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns.
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 267.55).
- Elemental analysis to confirm stoichiometry.
For analogs like 3-Bromo-4-chloroanisole, purity >95% is achieved via HPLC, a method applicable here .
Advanced: How can catalytic systems (e.g., nickel or palladium) be optimized for reactions involving this compound?
Answer:
Nickel or palladium catalysts with N-heterocyclic carbene (NHC) ligands enhance regioselectivity in cross-couplings. For example, Ni-catalyzed γ-selective arylations of brominated alkenes require ligand tuning (e.g., bulky phosphines) and solvent optimization (e.g., THF or DMF) . Key parameters include:
- Ligand-to-metal ratios to suppress side reactions.
- Temperature control (e.g., 80–100°C for Suzuki couplings).
- Base selection (e.g., K₂CO₃ for deprotonation).
Reaction progress is monitored via TLC or GC-MS, with yields validated against known standards .
Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Answer:
Contradictions in data (e.g., unexpected NMR peaks or HPLC retention times) are addressed by:
Repetition under controlled conditions to rule out experimental error.
Multi-technique validation : Cross-checking MS, IR, and elemental analysis.
Computational modeling : Comparing experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Literature benchmarking : Aligning results with analogs like 4-Bromo-3-chlorophenol, where purity discrepancies were resolved via recrystallization .
Basic: What analytical techniques are used to assess the purity of this compound?
Answer:
Purity is quantified via:
- High-Performance Liquid Chromatography (HPLC) : Using C18 columns and UV detection (λ = 254 nm) with isooctane or toluene mobile phases .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives, with calibration against certified standards (e.g., 50 μg/mL in isooctane) .
- Melting Point Analysis : Deviations >2°C from literature values indicate impurities .
Advanced: How is this compound utilized in environmental analysis, and how are such methods validated?
Answer:
As a calibration standard in environmental matrices (e.g., soil, water), it quantifies biphenyl pollutants via:
- GC-ECD (Electron Capture Detection) : Sensitive to halogens, with detection limits ~0.1 ppb.
- Method Validation : Includes spike-recovery tests (85–115% acceptable) and inter-laboratory comparisons. For example, 3-Bromobiphenyl standards in isooctane are used to validate extraction efficiency from sediment samples .
Advanced: What mechanistic insights govern the reactivity of this compound in electrophilic substitution reactions?
Answer:
The bromine atom acts as a stronger electron-withdrawing group than chlorine, directing electrophiles to the para position of the chlorophenyl ring. Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
